molecular formula C16H12N4S B509462 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 193744-10-4

6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B509462
CAS RN: 193744-10-4
M. Wt: 292.4g/mol
InChI Key: HUBVCUUMZOKWPX-UHFFFAOYSA-N
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Description

“6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of compounds . This class of compounds has been found to exhibit a wide range of biological activities, including antimicrobial activity . The structure of these compounds typically includes a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various synthetic approaches . The synthesis process often involves the design and creation of new derivatives, which are then evaluated for their biological activity . The position and number of substitutions on the compound can play a crucial role in modulating its potency .


Molecular Structure Analysis

The molecular structure of “6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” has been analyzed using various methods such as Hartree-Fock (HF) and density functional theory (DFT) with 6-31G(d) basis sets . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been studied extensively . These compounds have been found to exhibit high activity towards Gram-positive bacteria, with some derivatives showing activity up to 16 times more than currently used antibiotics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” have been analyzed using various methods . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .

Scientific Research Applications

Anti-Breast Cancer Agent

This compound has been used in the design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) as anti-breast cancer agents . It has shown promising results in inhibiting PARP-1 and EGFR, two molecular targets involved in breast cancer . In particular, one derivative (compound 8i) exhibited much better cytotoxic activities against MDA-MB-231, a type of breast cancer cell, than the drug Erlotinib .

Antimicrobial Agent

1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Anti-Inflammatory Agent

The 1,3,4-thiadiazole scaffold, which is part of the structure of this compound, is known for its anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Carbonic Anhydrase Inhibitor

Compounds with a 1,3,4-thiadiazole structure have been found to inhibit carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in the body. This suggests potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness .

Anticonvulsant

1,3,4-thiadiazole derivatives have been studied for their anticonvulsant properties . This could lead to the development of new treatments for epilepsy and other seizure disorders .

Antihypertensive Agent

The 1,3,4-thiadiazole scaffold is also known for its antihypertensive properties . This suggests potential applications in the treatment of high blood pressure .

Antioxidant

Compounds with a 1,3,4-thiadiazole structure have been found to have antioxidant properties . This could make them useful in combating oxidative stress, a factor in many chronic diseases .

Antifungal Agent

1,3,4-thiadiazole derivatives have been studied for their antifungal properties . This suggests potential applications in the treatment of fungal infections .

Future Directions

The future directions for the research on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involve the design and synthesis of new derivatives, which can then be evaluated for their biological activity . The position and number of substitutions on the compound can be varied to modulate its potency . Additionally, in silico pharmacokinetic and molecular modeling studies can be conducted to further understand the properties and potential applications of these compounds .

properties

IUPAC Name

3-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-11-17-18-16-20(11)19-15(21-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVCUUMZOKWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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